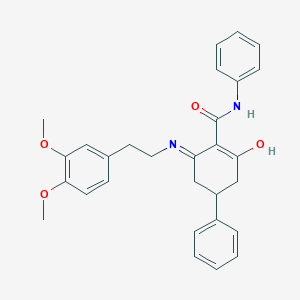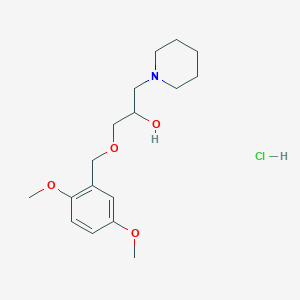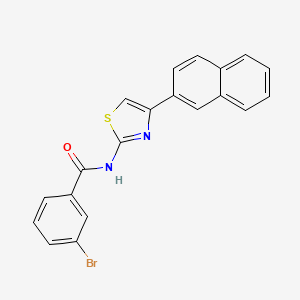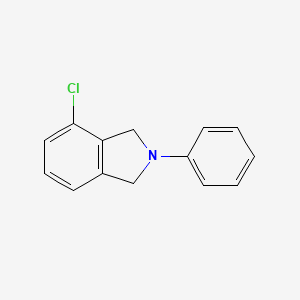![molecular formula C19H18N4O6 B2774828 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-phenylcarbamate CAS No. 478046-40-1](/img/structure/B2774828.png)
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino methanesulfonate” is similar to the one you’re interested in . It has a CAS Number of 478078-71-6 and a linear formula of C13H15N3O7S .
Molecular Structure Analysis
The InChI code for “[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-phenylcarbamate” is 1S/C19H18N4O6/c24-19(20-13-6-2-1-3-7-13)29-21-17-9-5-4-8-15(17)16-11-10-14(22(25)26)12-18(16)23(27)28/h1-3,6-7,10-12,21H,4-5,8-9H2,(H,20,24) .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 398.38 . It’s a solid at room temperature .科学的研究の応用
Thin Layer Chromatography in Protein Sequencing
The dinitrophenyl (DNP) derivatives of amino acids have been instrumental in protein sequencing, a technique pivotal for understanding protein structures and functions. DNP derivatives, utilized since the sequencing of insulin by Sanger, are identified using thin layer chromatography (TLC), a method praised for its simplicity and efficiency. This application highlights the importance of dinitrophenyl derivatives in biochemical research, particularly in protein sequencing and the identification of amino acid sequences within proteins (Bhushan & Reddy, 1989).
Novel Synthetic Opioids
The compound MT-45, structurally related to cyclohexyl and phenyl compounds, demonstrates the potential chemical versatility of similar structures for creating novel psychoactive substances. Although MT-45 is primarily studied for its opioid-like effects, the research underscores the broader implications of manipulating such chemical structures for developing new pharmacological agents. This case illustrates the intersection of synthetic chemistry and pharmacology, with applications in drug development and the assessment of drug abuse potential (Siddiqi et al., 2015).
Antineoplastic Agent Development
The exploration of benzylidene derivatives highlights the role of structural chemistry in discovering and developing potential antineoplastic (anti-cancer) agents. This research domain showcases how chemical entities with specific configurations, such as cyclohexylidene and phenyl groups, can be pivotal in creating compounds with significant cytotoxic properties against cancer cells. The ability of these molecules to induce apoptosis and affect mitochondrial functions is a testament to the chemical versatility and therapeutic potential of such compounds (Hossain et al., 2020).
Environmental and Toxicological Studies
Dinitrophenolic compounds, including those structurally related to the compound , have been studied for their environmental impact and toxicity, particularly concerning male reproductive health. This research area demonstrates the environmental and health implications of chemical compounds, contributing to risk assessments and safety regulations. Understanding the toxicological profiles of such compounds is crucial for their safe handling and disposal, as well as for evaluating potential environmental hazards (Matsumoto et al., 2008).
Safety and Hazards
The related compound “[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-ethylcarbamate” has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H312, and H332, which indicate that it’s harmful if swallowed, in contact with skin, or if inhaled .
特性
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6/c24-19(20-13-6-2-1-3-7-13)29-21-17-9-5-4-8-15(17)16-11-10-14(22(25)26)12-18(16)23(27)28/h1-3,6-7,10-12,15H,4-5,8-9H2,(H,20,24)/b21-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHSTQYYHUDJEI-HEHNFIMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)NC2=CC=CC=C2)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\OC(=O)NC2=CC=CC=C2)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2774747.png)


![7-[chloro(difluoro)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2774751.png)
![1-[(5-Chloropyrazin-2-yl)methyl]-3-[[1-(hydroxymethyl)cyclopentyl]-phenylmethyl]urea](/img/structure/B2774752.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2774755.png)
![6,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2774756.png)



![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2774765.png)
